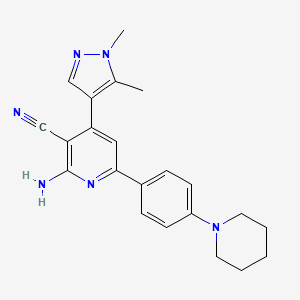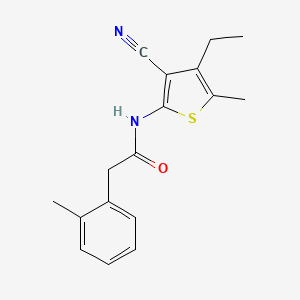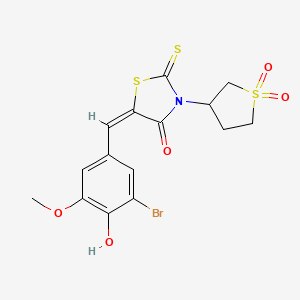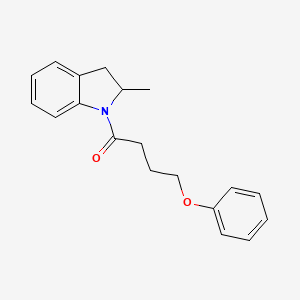![molecular formula C14H14F3N5 B5310056 N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine, commonly known as DMPG, is a chemical compound used in scientific research. It is a potent and selective agonist of the α2δ subunit of voltage-gated calcium channels, which are involved in neurotransmitter release and neuronal excitability.
Mecanismo De Acción
DMPG acts as an agonist of the α2δ subunit of voltage-gated calcium channels, which are located on presynaptic terminals of neurons. Binding of DMPG to these channels results in an increase in calcium influx, leading to a reduction in neurotransmitter release. This mechanism of action is similar to that of pregabalin, a drug used to treat neuropathic pain.
Biochemical and physiological effects:
DMPG has been shown to reduce the release of various neurotransmitters, including glutamate, GABA, and noradrenaline. It also reduces the excitability of neurons by decreasing the frequency and amplitude of action potentials. In addition, DMPG has been shown to alleviate neuropathic pain in animal models by reducing hyperexcitability of sensory neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMPG in lab experiments is its potency and selectivity for the α2δ subunit of voltage-gated calcium channels. This allows researchers to study the specific effects of this subunit on neuronal function. However, one limitation of DMPG is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on DMPG. One area of interest is the development of more potent and selective agonists of the α2δ subunit of voltage-gated calcium channels. Another area of interest is the investigation of the effects of DMPG on other physiological systems, such as the cardiovascular and immune systems. Finally, DMPG could be used as a tool to study the role of calcium channels in various neurological and psychiatric disorders, such as epilepsy and depression.
In conclusion, DMPG is a potent and selective agonist of the α2δ subunit of voltage-gated calcium channels, which has been extensively used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for research on DMPG, which could lead to a better understanding of the role of calcium channels in various physiological and pathological conditions.
Métodos De Síntesis
DMPG can be synthesized using a multistep process starting from 2-amino-4,6-dimethylpyrimidine and 2-trifluoromethylphenyl isocyanate. The intermediate product is then treated with guanidine hydrochloride to obtain DMPG. The purity and yield of DMPG can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
DMPG has been extensively used in scientific research to study the role of α2δ subunit of voltage-gated calcium channels in various physiological and pathological conditions. It has been shown to modulate neurotransmitter release, reduce neuronal excitability, and alleviate neuropathic pain. DMPG has also been used to investigate the effects of calcium channel blockers on synaptic transmission and plasticity.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZGMANANMSUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)

![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)
![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)

![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)

![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5310091.png)